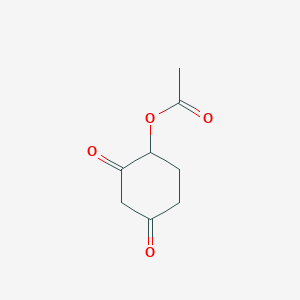

2,4-Dioxocyclohexyl acetate

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H10O4 |

|---|---|

Molecular Weight |

170.16 g/mol |

IUPAC Name |

(2,4-dioxocyclohexyl) acetate |

InChI |

InChI=1S/C8H10O4/c1-5(9)12-8-3-2-6(10)4-7(8)11/h8H,2-4H2,1H3 |

InChI Key |

VEFYQOOBOFRAIZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OC1CCC(=O)CC1=O |

Origin of Product |

United States |

Synthetic Methodologies and Strategies

De Novo Synthesis Approaches

De novo synthesis refers to the construction of the 2,4-Dioxocyclohexyl acetate (B1210297) molecule from basic chemical units. These methods are fundamental in creating the core structure of the compound.

A primary route for the synthesis of 2,4-Dioxocyclohexyl acetate involves the C-alkylation of 1,3-cyclohexanedione (B196179). This precursor is a versatile starting material due to the reactivity of its α-methylene group situated between the two carbonyl functionalities. researchgate.net The acidity of the protons at this position facilitates the formation of an enolate, which can then react with an acetylating agent.

One specific method involves the condensation of 1,3-cyclohexanedione with acetone (B3395972) in the presence of a base. ontosight.ai Another established procedure is the diacylation of isopropenyl acetate with appropriate dicarboxylic acid anhydrides, which has been shown to produce 2-acetyl-1,3-cyclohexanedione (B1360261) in a 40% yield. orgsyn.org The general reaction involves the treatment of 1,3-cyclohexanedione with an acetylating agent, such as acetyl chloride or acetic anhydride, under basic conditions to yield the target molecule. The choice of base and reaction conditions is crucial to favor C-alkylation over the competing O-alkylation. nih.gov

Table 1: Alkylation Reactions for the Synthesis of 2-Acetyl-1,3-cyclohexanedione

| Precursor | Reagent | Catalyst/Conditions | Product | Yield | Reference |

| 1,3-Cyclohexanedione | Acetone | Base | 2-Acetyl-1,3-cyclohexanedione | - | ontosight.ai |

| Isopropenyl acetate | Succinic anhydride | - | 2-Acetyl-1,3-cyclohexanedione | 40% | orgsyn.org |

| 2-Methylcyclohexane-1,3-dione | Unactivated sp3 electrophiles | Ketohydrazone formation and deprotection | 2,2-Dialkylcyclohexane-1,3-diones | High | nih.gov |

Multi-component reactions (MCRs) offer an efficient pathway for the synthesis of complex molecules in a single step by combining three or more reactants. nih.govnih.govrug.nl While a specific MCR for the direct synthesis of this compound is not prominently documented, the use of 1,3-cyclohexanediones in MCRs is well-established. researchgate.net For instance, 1,3-cyclohexanediones can react with aldehydes and other nucleophiles in cascade reactions to form complex heterocyclic and spirocyclic systems. nih.gov These reactions highlight the potential for developing a one-pot synthesis of this compound by carefully selecting the appropriate starting materials that can introduce the acetyl group at the C-2 position.

An example of a related MCR involves the reaction of 1,3-indanedione (a structural analogue of 1,3-cyclohexanedione), β-nitrostyrene derived MBH acetates, and aldehydes to construct bis-spirocyclohexane skeletons. nih.gov This demonstrates the utility of dione (B5365651) systems in complex annulation reactions.

Stereoselective synthesis is crucial when specific stereoisomers of a substituted cyclohexane (B81311) are desired. ethz.ch For this compound, which has a chiral center at the C-2 position if the molecule is not in its enol form, stereoselective methods can be employed to control the spatial arrangement of the acetyl group. Methodologies for the stereoselective synthesis of substituted cyclohexanes often involve the use of chiral auxiliaries, chiral catalysts, or substrate-controlled approaches. ethz.chresearchgate.net

For example, stereoselective reactions of conjugated enynones with malononitrile (B47326) have been shown to produce highly substituted cyclohexanes with excellent diastereoselectivity. nih.gov Although this example does not directly yield this compound, the principles of controlling the stereochemistry in cyclohexane ring formation are applicable. The development of a stereoselective synthesis for this compound would likely involve an asymmetric alkylation of a 1,3-cyclohexanedione precursor or a stereoselective cyclization reaction.

Functionalization and Derivatization Strategies

These strategies involve the modification of a pre-existing molecule that is structurally related to this compound.

The cyclohexyl ring of this compound offers several positions for further functionalization. The carbonyl groups can be subjected to reduction or can participate in condensation reactions. The methylene (B1212753) groups of the ring can also be functionalized, although this is generally less common than reactions at the more activated positions. The high reactivity of the enedione system allows for the introduction of additional functional groups, making 2-alkylidene-1,3-cyclohexanediones attractive synthetic building blocks. wm.edu The derivatization of the cyclohexane ring can lead to a diverse range of structures with potential applications in various fields. nih.govacs.org

Table 2: Examples of Cyclohexanedione Derivatization

| Starting Material | Reaction Type | Product Type | Significance | Reference |

| Glucuronic acid β-thioglycoside | Acetal protection with 1,1,2,2-tetramethoxycyclohexane | Cyclohexane-1,2-diacetal protected sugars | Selective protection of diols in carbohydrates | nih.govacs.org |

| 2-Alkyl-1,3-cyclohexanediones | Phenylthiolation | 2-Alkyl-2-phenylthio-1,3-cyclohexanediones | Intermediates for 2-alkylidene-1,3-cyclohexanediones | wm.edu |

The acetyl group at the C-2 position is a key functional handle for further molecular modifications. This group can undergo a variety of chemical transformations. For instance, the acetyl group can be hydrolyzed to yield 1,3-cyclohexanedione. orgsyn.org This retro-acylation can be useful for deprotection strategies. Conversely, the carbonyl of the acetyl group can be a site for nucleophilic attack, allowing for the extension of the carbon chain or the introduction of new functional groups. The methyl group of the acetyl moiety can also be functionalized, for example, through halogenation or condensation reactions. These transformations significantly expand the synthetic utility of this compound as an intermediate. ontosight.ai

Heterocyclic Ring Annulation and Fusion

Ring annulation, the process of building a new ring onto a pre-existing one, is a powerful strategy in organic synthesis for creating polycyclic and heterocyclic systems. nih.gov 1,3-Cyclohexanedione and its derivatives are versatile substrates for such transformations, leading to a diverse array of fused heterocyclic compounds. These reactions often exploit the nucleophilic character of the enol or enolate form of the dione.

One common approach involves the reaction of 1,3-cyclohexanediones with various electrophiles to construct fused ring systems. For instance, the reaction with α,β-unsaturated ketones can lead to the formation of benzofuranone derivatives. acs.org Similarly, reactions with aldehydes can yield xanthene derivatives. researchgate.net The specific outcome of these reactions can be influenced by the reaction conditions, including the choice of catalyst and solvent.

The formation of 4-oxo-4,5,6,7-tetrahydroindoles from 1,3-cyclohexanedione has been achieved through several routes, including reaction with oxyiminoglyoxal or through an intermediate 4-oxo-4,5,6,7-tetrahydrocoumarone-3-carboxylic acid. google.com Another method involves the electrooxidative coupling of 1,3-cyclohexanedione with a vinyl ether, followed by amination to form the indole (B1671886) ring. google.com

The versatility of 1,3-diones in ring annulation is further highlighted by their use in the synthesis of various other heterocyclic systems. For example, they are precursors in the synthesis of acridines, pyrans, and thiapyrans. researchgate.net The reaction of 1,3-cyclohexanedione with malononitrile-derived gem-dithiolates leads to the formation of 1,3-dithiole rings fused to the cyclohexane core. beilstein-journals.org

The following table summarizes selected examples of heterocyclic ring annulation reactions starting from 1,3-cyclohexanedione derivatives:

| Starting Materials | Reagents/Conditions | Product Type |

| 1,3-Cyclohexanedione, 1-(Pyridin-2-yl)-enones | Manganese(III) acetate, ball-milling | Tetrahydrobenzofuranone derivatives |

| 1,3-Cyclohexanedione, Aromatic aldehydes | p-Dodecylbenzenesulfonic acid (DBSA) or Sodium dodecyl sulfate (B86663) (SDS), aqueous media | 9-Aryl-1,8-dioxooctahydroxanthene derivatives |

| 1,3-Cyclohexanedione, Oxyiminoglyoxal | Acetic acid, Zinc | 4-Oxo-4,5,6,7-tetrahydroindole |

| 1,3-Cyclohexanedione, Vinyl ether | Electrooxidation, Aminating agent | 4-Oxo-4,5,6,7-tetrahydroindole |

| Sterically hindered o-quinone, Malononitrile-derived gem-dithiolate | DMF | 1,3-Dithiole-fused o-quinone |

Green Chemistry Principles in Synthesis

In recent years, the principles of green chemistry have become increasingly important in guiding the development of synthetic methodologies. This includes the use of less hazardous materials, the development of more energy-efficient processes, and the reduction of waste. In the context of synthesizing derivatives of this compound, several green approaches have been explored.

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.net This technique has been successfully applied to the synthesis of various heterocyclic compounds derived from 1,3-dicarbonyl compounds.

For example, the three-component cyclocondensation of aldehydes, amides, and dienophiles to produce highly functionalized cyclohexene (B86901) derivatives can be significantly expedited using microwave irradiation. researchgate.net While conventional heating might require several hours, microwave-assisted synthesis can often be completed in a matter of minutes. researchgate.net This efficiency is attributed to the direct and rapid heating of the reaction mixture by microwaves.

The synthesis of tetrahydrobenzofuran derivatives from the reaction of cyclic 1,3-diketones, 4-nitrobenzaldehyde, and isocyanides has also been shown to be highly efficient in water under microwave irradiation, affording high yields within an hour. researchgate.net

The development of catalyst-free and solvent-free reaction conditions is a key goal in green chemistry, as it minimizes the use of potentially toxic and environmentally harmful substances. acs.orgresearchgate.net Solvent-free reactions, often conducted by grinding the reactants together in a ball mill or simply heating a mixture of solids, can lead to higher yields and selectivities compared to their solution-phase counterparts. acs.org

A notable example is the manganese(III) acetate-mediated cycloaddition of 1,3-cyclohexanediones to 1-(pyridin-2-yl)-enones, which proceeds efficiently under solvent-free ball-milling conditions to give tetrahydrobenzofuranone derivatives in good to excellent yields. acs.org This method avoids the use of large quantities of organic solvents and simplifies the purification process. acs.org

Furthermore, the synthesis of 1,8-dioxooctahydroxanthene derivatives from the reaction of aromatic aldehydes and 1,3-cyclohexanedione has been achieved under solvent-free conditions using natural catalysts like lime and lemon juice, which contain citric acid. researchgate.net This approach highlights the potential for using biodegradable and environmentally benign catalysts.

The following table provides examples of green synthetic methods for derivatives of 1,3-cyclohexanedione:

| Reaction Type | Reactants | Conditions | Product | Advantages |

| Three-component cyclocondensation | Aldehydes, Amides, Dienophiles | Microwave irradiation, p-toluenesulfonic acid | Functionalized cyclohexene derivatives | Reduced reaction time |

| Three-component condensation | Cyclic 1,3-diketones, 4-Nitrobenzaldehyde, Isocyanides | Microwave irradiation, Water | Tetrahydrobenzofuran derivatives | High yields, Short reaction time, Aqueous media |

| Cycloaddition | 1,3-Cyclohexanediones, 1-(Pyridin-2-yl)-enones | Manganese(III) acetate, Solvent-free ball-milling | Tetrahydrobenzofuranone derivatives | High yields, High diastereoselectivity, Avoids organic solvents |

| Condensation | 4-Hydroxybenzaldehyde, 1,3-Cyclohexanedione | Lime or Lemon juice, Solvent-free | 9-(4-Hydroxyphenyl)-3,4,6,7-tetrahydro-2H-xanthene-1,8(5H,9H)-dione | Biodegradable catalyst, Environmentally safe, Inexpensive |

Reaction Mechanisms and Mechanistic Investigations

Fundamental Organic Reactions Involving the Dioxocyclohexyl Acetate (B1210297) Moiety

The core structure of 2,4-dioxocyclohexyl acetate is a 1,3-dicarbonyl system, which dictates its fundamental reactivity. The protons on the carbon atom flanked by the two carbonyl groups (C5) are particularly acidic, leading to the ready formation of a resonance-stabilized enolate ion. This enolate is a potent carbon-centered nucleophile, a key feature in many of its reactions.

The primary nucleophilic character of the 2,4-dioxocyclohexyl ring system resides at the carbon atom positioned between the two carbonyl groups. Due to resonance stabilization of the resulting enolate, the pKa of this α-carbon is relatively low, making it a soft nucleophile at physiological pH. nih.govrsc.org

Studies have investigated the reactivity of cyclic C-nucleophiles, including derivatives like ethyl 2-(2,4-dioxocyclohexyl)acetate, towards electrophilic sulfur species such as cysteine sulfenic acid (Cys-SOH). nih.govrsc.org These reactions are significant as they form the basis for chemical probes designed to detect protein S-sulfenylation, a reversible post-translational modification. researchgate.net The reaction involves the nucleophilic attack of the enolate form of the dioxocyclohexyl moiety on the electrophilic sulfur atom of the sulfenic acid, resulting in a stable thioether bond. wfu.edu

The reactivity of these nucleophiles is influenced by factors such as ring size and substitution. For instance, in a comparative study, ethyl 2-(2,4-dioxocyclohexyl)acetate (22e) was shown to react with a dipeptide sulfenic acid model with an observed pseudo-first-order rate constant (kobs) of 0.7 min⁻¹. nih.govrsc.org This reactivity is comparable to other 1,3-cyclohexanedione (B196179) derivatives but can be significantly enhanced in other cyclic systems. nih.govrsc.org For example, N-alkylation in a five-membered ring system, like 1-benzylpyrrolidine-2,4-dione, can increase the reaction rate by over 1000-fold compared to its unsubstituted counterpart. rsc.org

While the primary reactivity is nucleophilic, the carbonyl carbons of the this compound structure are electrophilic centers. They can be attacked by strong nucleophiles, although this reactivity is often secondary to the C-nucleophilicity of the active methylene (B1212753) group.

Table 1: Comparative Reactivity of Ethyl 2-(2,4-dioxocyclohexyl)acetate and Related C-Nucleophiles with a Sulfenic Acid Model Observed pseudo-first-order rate constants (kobs) for the reaction with a dipeptide sulfenic acid.

| Compound | Observed Rate Constant (kobs, min⁻¹) | Reference |

|---|---|---|

| Ethyl 2-(2,4-dioxocyclohexyl)acetate | 0.7 | nih.gov, rsc.org |

| 4-Benzylcyclohexane-1,3-dione | 0.7 | nih.gov |

| 4-Propylcyclohexane-1,3-dione | 1.0 | nih.gov |

| 4-Isopropylcyclohexane-1,3-dione | 1.3 | nih.gov |

| Dimedone (5,5-dimethyl-1,3-cyclohexanedione) | 0.8 | rsc.org |

| 1-Benzylpyrrolidine-2,4-dione | 21.3 | rsc.org |

The this compound framework and its derivatives serve as versatile precursors in cyclization reactions to form complex heterocyclic structures. google.com A notable example is the use of ethyl 3-(2,4-dioxocyclohexyl)propanoate as a precursor for synthesizing N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. google.comresearchgate.netihbt.res.in This multi-step process typically involves the protection of one of the ketone groups, selective amidation, and a subsequent deprotective-cyclization sequence. researchgate.net

Mechanistically, these transformations can proceed through tandem reaction cascades. A consecutive Michael-Claisen process has been described for the synthesis of cyclohexane-1,3-dione derivatives. thieme-connect.comthieme-connect.com Similarly, Michael-Aldol type annulation reactions involving substituted 1,3-cyclohexanediones have been developed to construct polysubstituted bicyclic systems, such as the bicyclo[3.3.1]nonane core found in many biologically active natural products. ucl.ac.uk

Rearrangement reactions, such as the Claisen rearrangement, are also pertinent to related systems. For instance, the enzymatic Claisen rearrangement of chorismate to prephenate is a key step in the shikimate pathway for aromatic amino acid biosynthesis. nih.gov While not a direct reaction of this compound itself, it highlights a potential transformation pathway for appropriately substituted derivatives.

The this compound moiety can undergo both oxidation and reduction reactions, targeting either the ring structure or the carbonyl groups.

Oxidation: A common oxidative transformation is the dehydrogenative aromatization of the cyclohexanedione ring to yield substituted phenols (anisole derivatives if a methoxy (B1213986) group is present). researchgate.netresearchgate.net This aromatization can be promoted by various reagents. Iodine, often in methanol, is frequently used and can function as both an oxidizing agent and an acid catalyst. researchgate.net The reaction proceeds through the formation of an enol, followed by consecutive additions of iodine and eliminations of hydrogen iodide to introduce double bonds, ultimately leading to the aromatic ring. researchgate.net Other oxidizing agents like ceric ammonium (B1175870) nitrate (B79036) (CAN) can also be employed to promote such oxidative transformations. nih.gov

Reduction: The carbonyl groups within the this compound structure can be selectively reduced. For example, the total synthesis of a monomeric phloroglucinol (B13840) derivative, (1R,2S)-2-hydroxy-2-isobutyl-4,4,6,6-tetramethyl-3,5-dioxocyclohexyl acetate, was achieved through the stereoselective reduction of a symmetrical α-ketol as a key step. oup.comacs.org The reduction of a ketone to a hydroxyl group creates a new stereocenter, and the stereochemical outcome is crucial for the synthesis of specific natural product isomers. oup.com The reduction of a 1-keto group in a related cyclopentanone (B42830) system to a 1-hydroxy group has been achieved using alkali metal borohydrides, such as sodium borohydride. google.com

Catalytic Pathways and Mechanistic Elucidation

Catalysis plays a crucial role in controlling the reactivity and selectivity of reactions involving the this compound framework.

Catalytic pathways are employed in both the synthesis and transformation of these compounds. For example, in the synthesis of a related phloroglucinol derivative, osmium tetroxide (OsO₄) was used for a cis-dihydroxylation reaction. oup.com Lewis acidic complexes, such as monoalkyltin(IV) compounds, are known to catalyze esterification reactions, and mechanistic studies using NMR, IR, and MS techniques help to elucidate the mode of operation, often pointing to mononuclear or dinuclear active species. rsc.org

In oxidative aromatization reactions, iodine can act as a catalyst. researchgate.net Furthermore, transition metals like palladium are widely used. Palladium acetate (Pd(OAc)₂), for instance, is a common catalyst precursor for cross-coupling reactions, which would require reduction to Pd(0) to enter the catalytic cycle. core.ac.uk Solid-supported palladium nanoparticles have been shown to be efficient heterogeneous catalysts for reactions like Suzuki-Miyaura cross-coupling and chemoselective reductions. ihbt.res.in

Mechanistic elucidation often relies on a combination of experimental evidence and computational studies. Density Functional Theory (DFT) calculations are used to model reaction pathways, determine the geometries of transition states, and calculate activation energies, providing insights into the stepwise or concerted nature of reactions like [2+2] cycloadditions of related cyclohexenone systems. researchgate.net Such studies help to explain the regioselectivity and stability of the products formed. researchgate.net

Intermolecular and Intramolecular Processes

The reactions of this compound and its derivatives can be classified as either intermolecular (between two separate molecules) or intramolecular (within the same molecule).

Intermolecular Processes: A prime example of an intermolecular process is the nucleophilic reaction of the this compound enolate with an external electrophile. nih.gov Its reaction with cysteine sulfenic acid is a bimolecular reaction where the two reacting species must collide. nih.govrsc.org Another example is the Michael addition of a 1,3-dicarbonyl compound to an α,β-unsaturated carbonyl compound, which initiates a domino reaction sequence that can ultimately lead to dihydrofuran synthesis. These bimolecular processes are often associated with a more significant negative activation entropy compared to intramolecular reactions. mdpi.com

Intramolecular Processes: Intramolecular reactions are common when a derivative of this compound contains another reactive functional group within the same molecule, allowing for cyclization. The synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones from ethyl 3-(2,4-dioxocyclohexyl)propanoate is a key example. google.com The final step is a deprotective-cyclization, where the newly deprotected ketone reacts with the amide nitrogen in an intramolecular fashion to form the heterocyclic ring. researchgate.net Intramolecular aldol (B89426) reactions are also known, where an enolate can attack a carbonyl group within the same molecule to form a cyclic ketol. ucl.ac.uk These intramolecular processes are often kinetically favored over their intermolecular counterparts due to a less unfavorable activation entropy, as the reacting moieties are already held in proximity. mdpi.com

Advanced Spectroscopic and Analytical Characterization in Research

Elucidation of Molecular Structure and Conformation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structure of 2,4-Dioxocyclohexyl acetate (B1210297). Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each proton and carbon atom, respectively.

In ¹H NMR, the signals for the protons on the cyclohexane (B81311) ring are expected to appear in the aliphatic region, typically between 2.0 and 4.0 ppm. The exact chemical shifts and multiplicities are influenced by the neighboring ketone and acetate functional groups. The proton at the acetate-bearing carbon (C-1) would likely appear as a multiplet due to coupling with adjacent methylene (B1212753) protons. The methyl protons of the acetate group are anticipated to produce a sharp singlet at approximately 2.1 ppm. sigmaaldrich.com

In ¹³C NMR spectroscopy, the most downfield signals correspond to the carbonyl carbons. The two ketone carbons are expected to have chemical shifts in the range of 200-210 ppm, while the ester carbonyl carbon of the acetate group would appear slightly more upfield, around 170 ppm. The carbon atom to which the acetate group is attached would be observed in the 65-75 ppm region. The remaining methylene carbons of the cyclohexane ring would produce signals in the aliphatic region of the spectrum. It is important to note that 1,3-dicarbonyl compounds like this can exist in equilibrium with their enol tautomers, which would result in different and potentially more complex NMR spectra depending on the solvent and temperature.

Table 1: Predicted NMR Data for 2,4-Dioxocyclohexyl acetate

| Type | Atom Position | Predicted Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H NMR | Acetate (CH₃) | ~2.1 (singlet) |

| Ring Protons (CH, CH₂) | 2.0 - 4.0 (multiplets) | |

| ¹³C NMR | Ketone (C=O) | 200 - 210 |

| Ester (C=O) | ~170 | |

| Acetate-bearing Carbon (CH-O) | 65 - 75 | |

| Ring Carbons (CH₂) | 30 - 50 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by detecting their characteristic vibrational frequencies. msu.edu The IR spectrum of this compound is dominated by strong absorption bands corresponding to its three carbonyl groups.

The key diagnostic peaks include a sharp, strong absorption for the ester carbonyl (C=O) stretch, typically found around 1735-1750 cm⁻¹. The two ketone carbonyl groups will also show strong stretching absorptions, generally in the 1705-1725 cm⁻¹ region. msu.edulibretexts.org The presence of two distinct carbonyl bands can confirm the presence of both ketone and ester functionalities. Additionally, the C-O stretching vibration of the acetate group is expected to produce a strong band in the 1200-1250 cm⁻¹ region. The C-H stretching vibrations of the aliphatic ring and the acetate's methyl group appear in the 2850-3000 cm⁻¹ range. libretexts.org

Table 2: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Ester (R-CO-O-R') | C=O Stretch | 1750 - 1735 | Strong |

| Ketone (R-CO-R) | C=O Stretch | 1725 - 1705 | Strong |

| Ester (R-CO-O-R') | C-O Stretch | 1250 - 1200 | Strong |

Mass Spectrometry (MS) in Reaction Monitoring and Product Identification

Mass spectrometry (MS) provides the molecular weight and valuable structural information based on the fragmentation pattern of the compound. For this compound (C₈H₁₀O₄), the molecular weight is 170.16 g/mol . bldpharm.com In an electron impact (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 170.

The fragmentation pattern can offer further structural confirmation. libretexts.orgneu.edu.tr Common fragmentation pathways for esters include the loss of the alkoxy group or the entire acetate group. A significant fragment would likely be observed at m/z 111, corresponding to the loss of the acetoxy group (-OCOCH₃). Another characteristic fragmentation would be the loss of ketene (B1206846) (CH₂=C=O) from the molecular ion, resulting in a peak at m/z 128. Further fragmentation of the cyclohexanedione ring can also occur. Electrospray ionization (ESI) or other soft ionization techniques might be used to preferentially observe the molecular ion, often as an adduct with sodium ([M+Na]⁺ at m/z 193).

Chromatographic Separation Techniques for Research Applications

Chromatographic methods are essential for separating this compound from reaction mixtures, assessing its purity, and isolating it for further use.

High-Performance Liquid Chromatography (HPLC) in Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis and purification of non-volatile compounds like this compound. google.com Reversed-phase HPLC, using a nonpolar stationary phase like C8 or C18, is commonly employed for such analyses. lcms.czfrontiersin.org

The compound can be separated from starting materials and byproducts using a gradient elution with a mobile phase typically consisting of water and an organic solvent like acetonitrile (B52724) or methanol. lcms.cz Detection is often achieved using a UV detector, as the carbonyl groups provide sufficient chromophores for detection at low wavelengths (around 210-220 nm). HPLC is crucial for determining the purity of a synthesized batch and can be scaled up for preparative isolation of the pure compound.

Table 3: Typical HPLC Parameters for Analysis of Related Compounds

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C8 or C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Gradient of Water (A) and Acetonitrile (B) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Column Temp. | Ambient to 40 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) in Volatile Compound Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. While this compound may have limited volatility, GC-MS analysis of cyclohexanedione derivatives is feasible.

The technique is particularly useful for analyzing reaction mixtures to identify byproducts or trace impurities. nih.gov If the compound's volatility is insufficient for direct analysis, it can be chemically modified into a more volatile derivative. The mass spectrometer detector provides definitive identification of the separated components based on their unique fragmentation patterns. This method is highly sensitive and provides both qualitative and quantitative information about the composition of a sample. researchgate.net

Thin-Layer Chromatography (TLC) in Reaction Progress Monitoring

Thin-Layer Chromatography (TLC) is a fundamental and widely utilized analytical technique in organic synthesis for its simplicity, speed, and cost-effectiveness. silicycle.com It is an indispensable tool for qualitatively monitoring the progress of a chemical reaction, allowing researchers to observe the consumption of starting materials and the formation of products over time. chesci.comwisc.edu

In the context of synthesizing this compound, which would likely involve the acetylation of a precursor such as 1,3-cyclohexanedione (B196179), TLC provides a rapid means to assess the reaction's status. sci-hub.se The principle of separation on TLC is based on the differential partitioning of compounds between a stationary phase (a solid adsorbent coated on a plate) and a mobile phase (a solvent or solvent mixture). pressbooks.pub Compounds with different polarities will travel up the TLC plate at different rates, resulting in distinct spots. wisc.edu

For monitoring the formation of this compound, a standard TLC protocol would be employed. A small aliquot of the reaction mixture is spotted onto a TLC plate at various time intervals. libretexts.org Alongside the reaction mixture, spots of the starting materials (e.g., 1,3-cyclohexanedione) and, if available, the pure product are also applied as references. bitesizebio.com The plate is then developed in a chamber containing a suitable mobile phase.

Stationary Phase: The most common stationary phase for the separation of moderately polar organic compounds like ketones and esters is silica (B1680970) gel. nih.govuad.ac.id Commercially available TLC plates are typically pre-coated with silica gel (SiO₂) and often contain a fluorescent indicator (e.g., F₂₅₄) to aid in visualization under UV light. libretexts.orgnih.gov Alumina can also be used as a stationary phase, particularly for the separation of basic compounds. uad.ac.id

Mobile Phase (Eluent): The choice of the mobile phase is critical for achieving good separation. The polarity of the solvent system is adjusted to ensure that the starting materials and the product have different Retention Factor (Rf) values. The Rf value is a ratio, calculated by dividing the distance traveled by the compound by the distance traveled by the solvent front. silicycle.com

A common mobile phase for separating compounds of this nature is a mixture of a non-polar solvent and a more polar solvent. For instance, a mixture of hexane (B92381) and ethyl acetate is frequently used. libretexts.org The ratio can be adjusted to optimize separation; for example, starting with a 7:3 or 8:2 mixture of hexane:ethyl acetate and modifying it as needed. Another potential solvent system could be a mixture of chloroform (B151607) and methanol. researchgate.net

Visualization: After the plate has been developed and the solvent has evaporated, the separated spots must be visualized. Several methods can be employed:

UV Light: If the TLC plate contains a fluorescent indicator, compounds that absorb UV light (such as those with conjugated systems) will appear as dark spots under a UV lamp (typically at 254 nm). libretexts.orgyork.ac.uk

Iodine Chamber: Exposing the plate to iodine vapor in a sealed chamber will cause most organic compounds to appear as temporary brown or yellow spots. libretexts.org

Staining Reagents: For compounds that are not UV-active, various chemical stains can be used. The plate is dipped or sprayed with the reagent, followed by gentle heating. silicycle.com

Potassium Permanganate (KMnO₄) Stain: This stain reacts with compounds that can be oxidized, such as alcohols, alkenes, and aldehydes, appearing as yellow or brown spots on a purple background. york.ac.uk

p-Anisaldehyde or Vanillin Stain: These are useful for visualizing a wide range of functional groups, including ketones and alcohols, often producing a variety of colors upon heating. libretexts.orgbitesizebio.com

2,4-Dinitrophenylhydrazine (DNPH) Stain: This reagent is specific for aldehydes and ketones, forming yellow to red spots. silicycle.comepfl.ch

Interpreting the Results: By observing the TLC plate at different reaction times, a researcher can track the progress. At the beginning of the reaction (t=0), a prominent spot corresponding to the starting material (e.g., 1,3-cyclohexanedione) will be visible. As the reaction proceeds, the intensity of the starting material spot will decrease, while a new spot, corresponding to the product (this compound), will appear and intensify. The reaction is considered complete when the starting material spot is no longer visible on the TLC plate. epfl.ch

The following table provides a hypothetical example of the TLC data for monitoring the acetylation of 1,3-cyclohexanedione to form this compound.

| Compound | Function | Expected Relative Rf Value | Visualization Methods |

| 1,3-Cyclohexanedione | Starting Material | Lower | UV (if conjugated enol), Iodine, KMnO₄, DNPH, p-Anisaldehyde |

| This compound | Product | Higher | UV, Iodine, DNPH, p-Anisaldehyde |

Computational Chemistry and Theoretical Studies

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the intrinsic properties of 2,4-dioxocyclohexyl acetate (B1210297). The core of this molecule, the cyclohexane-1,3-dione ring, is known to exist in a dynamic equilibrium between several tautomeric forms, primarily the diketo and various enol forms. nih.govresearchgate.netmdpi.com Computational methods, particularly Density Functional Theory (DFT), are extensively used to investigate the geometry, stability, and electronic properties of these tautomers. nih.govmdpi.com

DFT calculations, using functionals like B3LYP and M06-2X with basis sets such as 6-31G(d) or 6-311++G(2d,2p), have been employed to optimize the molecular structures and calculate the energies of different tautomers of cyclohexane-1,3-dione derivatives. nih.govscielo.org.mx Studies show that the cyclohexane (B81311) ring in the diketo form prefers a chair conformation, while the keto-enol form often adopts an envelope-like conformation, which can be energetically favored by about 1 kcal/mol. nih.gov The relative stability of these forms is influenced by substituents and the solvent environment. researchgate.netresearchgate.net For instance, theoretical calculations on benzoylcyclohexane-1,3-dione indicated that the enol tautomer with an endocyclic double bond is generally the most stable. conicet.gov.ar

Electronic properties such as the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and Molecular Electrostatic Potential (MEP) are critical descriptors derived from these calculations. acs.orgnih.govnih.gov The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. MEP maps reveal the charge distribution and identify regions susceptible to electrophilic and nucleophilic attack. acs.org These electronic descriptors are frequently used in QSAR studies to correlate the structure of cyclohexane-1,3-dione derivatives with their biological activities. nih.govnih.gov

| System | Computational Method | Finding | Reference |

|---|---|---|---|

| Cyclohexane-1,3-dione | IEF-PCM/B3LYP/6-31G(d) | Keto-enol form is unstable by 1.2-1.8 kcal/mol compared to the diketo form. | nih.gov |

| Cyclohexane-1,3-dione | M06-2x/6-311++G(2d,2p) | The conformational inversion energy (chair-chair) is 1.87 kcal/mol. | scielo.org.mx |

| 2-Acylcyclohexane-1,3-diones | NMR and Computational | The tautomeric equilibrium favors the enol tautomer with an endocyclic double bond. | conicet.gov.ar |

| 4,4-dimethyl-cyclohexane-1,3-dione | NMR and DFT | Keto-enol tautomerism was found to be solvent-dependent. | researchgate.net |

| β-Cyclohexanedione | CPCM-B3LYP/6-31+G(d,p) | The activation free energy barrier for tautomerization is 58.4 kcal/mol. | nih.gov |

Reaction Pathway Simulations and Transition State Analysis

Understanding the chemical reactivity of 2,4-dioxocyclohexyl acetate involves simulating its reaction pathways and analyzing the corresponding transition states. The cyclohexane-1,3-dione scaffold is a versatile building block in organic synthesis, participating in reactions like Michael additions, Knoevenagel condensations, and various cyclizations. kahedu.edu.inacs.orgtaltech.ee

Computational studies have been used to elucidate the mechanisms of these transformations. For example, DFT calculations can map the potential energy surface for a reaction, identifying intermediates and transition states. The activation energies calculated for these steps determine the reaction kinetics and feasibility. In a study of the Knoevenagel/Michael tandem reaction between cyclohexane-1,3-dione and aryl aldehydes, DFT was used to calculate the Gibbs free energy changes (ΔG) for the proposed mechanism, and transition states were confirmed by identifying a single imaginary frequency. acs.org

Reaction simulations also shed light on stereoselectivity. In organocatalytic reactions, the formation of specific stereoisomers can be explained by analyzing the transition state geometries. For cascade reactions involving cyclohexane-1,3-dione-derived enaminones, mechanistic studies suggested the reaction proceeds through a sequence of conjugate addition, ammonolysis, elimination, and nucleophilic substitution. researchgate.net Similarly, the Mn(III)-catalyzed aerobic oxidation of methylenebis(cyclohexane-1,3-dione) enols was proposed to proceed through a Claisen/retro-Claisen rearrangement mechanism based on the isolation of key intermediates. nii.ac.jp These computational analyses are invaluable for optimizing reaction conditions and designing synthetic routes to complex molecules. acs.orgacs.org

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Mechanistic Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. semanticscholar.org For derivatives of this compound, QSAR studies are instrumental in identifying the key structural features that govern their potential therapeutic effects, such as anticancer or antimicrobial activities. nih.govkahedu.edu.in

In a typical QSAR study, a dataset of cyclohexane-1,3-dione derivatives with known biological activities (e.g., IC50 values) is used. nih.govnih.gov A wide range of molecular descriptors are then calculated for each molecule. These can be categorized as electronic (e.g., HOMO/LUMO energies, dipole moment), physicochemical (e.g., molar refractivity, polar surface area), and topological descriptors. acs.orgnih.gov Statistical methods like Multiple Linear Regression (MLR) and Artificial Neural Networks (ANN) are then employed to build a model that predicts activity based on these descriptors. nih.govnih.gov

For instance, a QSAR study on cyclohexane-1,3-dione derivatives as inhibitors of non-small-cell lung cancer (NSCLC) cell lines identified several key descriptors. nih.gov Physicochemical properties like Connolly molecular area and hydrogen bond acceptors, along with electronic descriptors such as HOMO and LUMO energies, were found to be significant. acs.orgnih.gov Such models not only predict the activity of new, unsynthesized compounds but also provide mechanistic insights into how these molecules exert their biological effects, guiding the design of more potent and selective agents. biointerfaceresearch.com

| Descriptor Type | Specific Descriptor | Associated Activity | Reference |

|---|---|---|---|

| Electronic | HOMO/LUMO Energy, Total Energy | Anticancer (NSCLC) | acs.orgnih.gov |

| Physicochemical | Connolly Molecular Area, Polar Surface Area | Anticancer (NSCLC) | acs.orgnih.gov |

| Physicochemical | Hydrogen Bond Acceptors | Anticancer (NSCLC) | acs.orgnih.gov |

| Topological | Total Connectivity | Anticancer (NSCLC) | acs.org |

| Thermodynamic | Molar Refractivity, Ionization Potential | Antifungal (Candida albicans) | semanticscholar.org |

| Structural | Verloop B4 (Steric Parameter) | Antifungal (Candida albicans) | semanticscholar.org |

Ligand-Receptor Interaction Modeling

To understand the mechanism of action for biologically active molecules like this compound derivatives, it is essential to model their interactions with specific protein targets. Molecular docking and molecular dynamics (MD) simulations are the primary computational techniques used for this purpose. kahedu.edu.inmdpi.com These methods predict the binding pose, affinity, and stability of a ligand within the active site of a receptor. acs.orgnih.gov

Molecular docking studies have been performed on numerous cyclohexane-1,3-dione derivatives against various therapeutic targets. For example, derivatives have been docked into the c-Met tyrosine kinase receptor, which is implicated in non-small-cell lung cancer. nih.govbiointerfaceresearch.com These simulations reveal specific non-covalent interactions, such as hydrogen bonds with key amino acid residues like Met1131 and Asp1222, and pi-alkyl interactions with residues like Phe1223 and Leu1140, that stabilize the ligand-receptor complex. biointerfaceresearch.com Similar studies have explored the binding of diketone derivatives to targets like SARS-CoV-2 main protease, COX-2, and human neutrophil elastase. mdpi.comnih.govrsc.org

Following docking, Molecular Mechanics-Generalized Born Surface Area (MM-GBSA) calculations can be used to estimate the binding free energy, providing a more quantitative measure of binding affinity. acs.orgnih.gov Furthermore, molecular dynamics (MD) simulations, often run for nanoseconds, assess the stability of the predicted ligand-protein complex in a simulated aqueous environment, ensuring the predicted binding mode is maintained over time. nih.govmdpi.com These computational approaches are critical for rational drug design, allowing for the in silico screening and optimization of lead compounds before their synthesis and experimental testing. acs.orgnih.gov

| Protein Target | Disease Context | Key Interacting Residues | Computational Method | Reference |

|---|---|---|---|---|

| c-Met Tyrosine Kinase | Non-Small-Cell Lung Cancer | Met1131, Asp1222, Lys1110, Phe1223 | Docking, MD, MM-GBSA | nih.govbiointerfaceresearch.com |

| SARS-CoV-2 MPro | COVID-19 | Not specified | Molecular Docking | nih.gov |

| COX-2 | Inflammation | Not specified | Docking, MD, DFT | mdpi.com |

| Human Neutrophil Elastase | Inflammation | Not specified | Molecular Docking | rsc.org |

| TLR4-MD-2 Complex | Inflammation | Interaction facilitated by Mg2+ ion | Molecular Docking | nih.gov |

| Breast Cancer Protein | Breast Cancer | Not specified | Molecular Docking | kahedu.edu.ineuropub.co.uk |

Exploration of Biological Activities and Molecular Mechanisms

Investigations into Enzyme Inhibition Mechanisms

Derivatives of the cyclohexane-1,3-dione scaffold have been identified as potent inhibitors of several enzyme classes. An enzyme inhibitor is a molecule that binds to an enzyme and obstructs its activity. wikipedia.org The mechanism often involves the dione (B5365651) moiety interacting with the enzyme's active site. nih.gov

Herbicides based on the cyclohexanedione structure, such as sethoxydim (B610796) and clethodim, are known to selectively inhibit acetyl-coenzyme A carboxylase (ACCase) in grasses. nih.govresearchgate.netresearchgate.net This enzyme catalyzes a critical step in the fatty acid and flavonoid biosynthetic pathways. nih.govresearchgate.net The inhibition is potent, with K_i_ values in the low micromolar range for susceptible species. nih.gov

Another significant target is the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the tyrosine catabolism pathway. researchgate.net Inhibition of HPPD by triketone compounds, which share the 1,3-dione feature with 2-acetyl-1,3-cyclohexanedione (B1360261), is the basis for certain herbicides and for the treatment of the genetic disorder type I tyrosinemia. nih.govresearchgate.net Studies on a series of 2-acyl-cyclohexane-1,3-dione congeners have demonstrated potent, time-dependent inhibition of plant HPPD. nih.gov

Furthermore, synthetic analogues derived from related dione structures have been evaluated as inhibitors of cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. lookchem.com

Table 1: Examples of Enzymes Inhibited by Cyclohexanedione Derivatives

| Enzyme Target | Inhibitor Class/Example | Mechanism/Significance | Citations |

|---|---|---|---|

| Acetyl-Coenzyme A Carboxylase (ACCase) | Cyclohexanedione Herbicides (sethoxydim, clethodim) | Inhibition of fatty acid and flavonoid biosynthesis in grasses. | nih.gov, researchgate.net, researchgate.net |

| 4-Hydroxyphenylpyruvate Dioxygenase (HPPD) | Triketones / 2-Acyl-cyclohexane-1,3-diones | Inhibition of tyrosine catabolism; used as herbicides and for treating type I tyrosinemia. | researchgate.net, nih.gov |

| Cyclin-Dependent Kinase 2 (CDK2) | Tetrahydroindazole (B12648868) Analogues | Inhibition of cell cycle progression; potential anticancer application. | lookchem.com |

Studies on Receptor Binding Modalities

While extensive research has focused on enzyme inhibition, detailed studies on the interaction of 2-acetyl-1,3-cyclohexanedione with specific cellular receptors are less common. However, computational and synthetic studies on related compounds provide some insights. For instance, in the development of CDK2 inhibitors based on a tetrahydroindazole scaffold synthesized from a dione precursor, computational analysis was employed to predict a potential binding site at the interface of the CDK2/cyclin E1 complex. lookchem.com This suggests that beyond direct active site inhibition, these scaffolds can participate in modulating protein-protein interactions within larger receptor complexes. lookchem.com The data indicated that these inhibitor analogues favored binding to the CDK2/cyclin complex over the free enzyme. lookchem.com

Roles as Biochemical Probes in Cellular Systems

The nucleophilic character of the 1,3-dicarbonyl core of compounds like 2-acetyl-1,3-cyclohexanedione makes them excellent tools for chemical biology, particularly for the detection and analysis of specific protein modifications. nih.gov

One of the most significant applications of the 1,3-cyclohexanedione (B196179) scaffold is in the design of chemical probes to trap and identify cysteine sulfenic acids (R-SOH). nih.govwfu.eduwfu.edu Cysteine sulfenic acid is an unstable, transient oxidative modification of cysteine residues in proteins that plays a pivotal role in redox signaling. nih.govwfu.edu Due to its instability, direct detection is challenging. nih.gov

Dimedone (5,5-dimethyl-1,3-cyclohexanedione) and related 1,3-cyclohexanediones react specifically with the sulfenic acid moiety to form a stable, irreversible thioether adduct, effectively "tagging" the modified protein. nih.govwfu.edu This reactivity has been harnessed to create more sophisticated probes by linking the 1,3-cyclohexanedione core to reporter groups, such as fluorophores or affinity tags like biotin. nih.govwfu.edu

Examples of such probes include:

DCP-Bio1 : A biotin-tagged probe that allows for the affinity capture and enrichment of proteins containing sulfenic acid modifications. nih.govaston.ac.uk

DCP-FL1 : A fluorescein-linked probe used for the fluorescent detection of sulfenylated proteins. wfu.edu

These tools have been instrumental in visualizing and identifying proteins that undergo this specific oxidative modification in response to reactive oxygen species (ROS). nih.gov

By enabling the specific detection of cysteine sulfenic acids, probes derived from the 2,4-dioxocyclohexyl structure are crucial for elucidating the role of this post-translational modification in cellular processes. nih.govnih.govwfu.edu Protein modifications are essential for a vast range of biological functions, including cellular signaling and regulation. nih.govresearchgate.net The formation of sulfenic acid is a key event in the response of proteins to oxidants like hydrogen peroxide and can modulate protein function. nih.govwfu.edu The use of these chemical probes allows researchers to identify which specific proteins are modified under conditions of oxidant signaling or oxidative stress, providing insight into the molecular mechanisms of redox regulation. wfu.eduwfu.edu

Table 2: Biochemical Probes Based on the Dioxocyclohexyl Scaffold

| Probe Name | Reporter Group | Application | Citations |

|---|---|---|---|

| DCP-Bio1 | Biotin | Affinity capture and identification of proteins with cysteine sulfenic acid modifications. | nih.gov, aston.ac.uk |

| DCP-FL1 | Fluorescein | Fluorescent labeling and visualization of sulfenic acid-modified proteins. | wfu.edu |

| DCP-TPP | Triphenylphosphonium | Mitochondrial-targeted trapping of protein sulfenic acids. | nih.gov |

Molecular Target Identification and Validation Studies

Identifying the molecular targets of bioactive compounds is a critical step in drug discovery. researchgate.net Chemical proteomics strategies, particularly those using probes, are powerful methods for target identification. mdpi.comfrontiersin.org Derivatives of 2,4-dioxocyclohexyl acetate (B1210297) are central to such approaches.

The affinity probes described previously (e.g., DCP-Bio1) are used in a strategy known as compound-centric chemical proteomics (CCCP). frontiersin.org In this method, the probe is used to "fish" for its protein targets in a complex biological sample, such as a cell lysate. frontiersin.org The captured proteins can then be identified using mass spectrometry. wfu.edu

Validation of the probe's reactivity and specificity is essential. Studies have used model proteins with a known, stable sulfenic acid modification, such as the C165A mutant of Salmonella typhimurium AhpC (C165A AhpC-SOH), to validate the reaction kinetics and adduct formation of new probes. nih.gov For example, the probe DCP-TPP, which is designed to target mitochondria, was shown to react with C165A AhpC-SOH to form the expected adduct, confirming its utility as a sulfenic acid trap. nih.gov This confirms that the 2,4-(dioxocyclohexyl)propoxy (DCP) unit is a reliable chemical tool for targeting and validating sulfenylated proteins. nih.gov

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding

Structure-activity relationship (SAR) studies are fundamental to understanding how a compound's chemical structure relates to its biological activity, providing a rational basis for designing more potent and selective molecules. nih.goveuropa.eu

For the 2-acyl-cyclohexane-1,3-dione class of HPPD inhibitors, SAR studies have been conducted to optimize their herbicidal activity. nih.gov A key finding from this research is that the 1,3-dione feature within the triketone moiety is an absolute requirement for inhibitory activity against HPPD. nih.gov Further studies demonstrated that the length and composition of the acyl side chain significantly influence potency. For instance, a congener with an 11-carbon alkyl side chain was found to be a more potent inhibitor of plant HPPD than the commercial herbicide sulcotrione. nih.gov These studies often combine synthesis and biological testing with computational docking to model how different structural analogues bind to the enzyme's active site. nih.gov

Similarly, in the development of CDK2 inhibitors, a high-throughput screen identified a hit compound which was then systematically modified. lookchem.com The synthesis and evaluation of over 50 analogues revealed that specific substitutions could improve binding affinity for CDK2 by threefold and enhance inhibitory activity against various CDK2/cyclin complexes by up to tenfold compared to the original hit. lookchem.com Such SAR studies are crucial for refining a lead compound into a viable drug candidate.

Table 3: Summary of Structure-Activity Relationship (SAR) Findings

| Compound Class | Target | Key Structural Features for Activity | Citations |

|---|---|---|---|

| 2-Acyl-cyclohexane-1,3-diones | HPPD | The 1,3-dione moiety is essential for inhibition. The length of the acyl side chain modulates potency. | nih.gov |

| Tetrahydroindazole Analogues | CDK2/Cyclin Complexes | Specific substitutions on the core structure led to a 3-fold better binding affinity and 2- to 10-fold improved inhibitory activity. | lookchem.com |

Applications in Organic Synthesis As Building Blocks

Precursors for Complex Natural Product Synthesis

While direct application of 2,4-Dioxocyclohexyl acetate (B1210297) in the total synthesis of complex natural products is not extensively documented, the synthesis of a structurally related compound highlights the potential of this class of molecules. Researchers have successfully achieved the first total synthesis of a monomeric phloroglucinol (B13840) derivative, specifically (1R,2S)-2-hydroxy-2-isobutyl-4,4,6,6-tetramethyl-3,5-dioxocyclohexyl acetate, which was isolated from Myrtus communis. oup.comresearchgate.netresearchgate.net The synthesis of this natural product was accomplished through a key step involving the stereoselective reduction of a symmetrical α-ketol. oup.comresearchgate.netresearchgate.net This work underscores the utility of substituted dioxocyclohexyl acetate frameworks as precursors to natural products. The broader family of polyprenylated acylphloroglucinols (PPAPs), many of which possess a bicyclo[3.3.1]nonane core derived from phloroglucinol derivatives, are known for their significant biological activities. ucl.ac.uk

The strategic challenge in natural product synthesis often lies in the efficient and stereocontrolled construction of complex molecular frameworks. cri.or.th The use of building blocks containing multiple functional groups, such as the dione (B5365651) and acetate moieties in the dioxocyclohexyl acetate structure, provides multiple points for synthetic manipulation.

Table 1: Synthesis of a Monomeric Phloroglucinol Derivative

| Starting Material | Key Transformation | Product | Reference |

| Symmetrical α-ketol | Stereoselective reduction | (1R,2S)-2-hydroxy-2-isobutyl-4,4,6,6-tetramethyl-3,5-dioxocyclohexyl acetate | oup.com |

Reagents in Heterocyclic Compound Formation

The 2,4-dioxocyclohexyl moiety is a valuable reagent in the formation of various heterocyclic compounds. While direct examples using 2,4-Dioxocyclohexyl acetate are limited in available research, closely related derivatives demonstrate the synthetic potential of this scaffold. For instance, ethyl 3-(2,4-dioxocyclohexyl)propanoate has been utilized as a precursor for the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. researchgate.netthieme-connect.comthieme-connect.com This process involves a consecutive Michael-Claisen cyclization, showcasing the reactivity of the dione system. researchgate.net

In a similar vein, ethyl (1,3-dioxocyclohexyl)-2-acetate, an isomer of the target compound, serves as a starting material for the convenient synthesis of 4-hydroxybenzofuran-2-one. tandfonline.com This transformation proceeds through an acid-induced aromatization of an intermediate 2-substituted-2-chloro-1,3-cyclohexanedione. tandfonline.com The synthesis of dihydroquinoline derivatives, which are important in the pharmaceutical industry, has also been achieved using cyclohexylpropanenitrile and cyclohexylpropanoate derivatives in one-pot reactions. ajgreenchem.com

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry, as these structures are prevalent in a vast array of bioactive molecules. chim.itorganic-chemistry.org The ability of the dioxocyclohexyl core to participate in cyclization and condensation reactions makes it a valuable tool for generating molecular diversity.

Table 2: Examples of Heterocyclic Synthesis using Dioxocyclohexyl Derivatives

| Starting Material | Reagents/Conditions | Product | Reference |

| Ethyl 3-(2,4-dioxocyclohexyl)propanoate | Primary amines, NCTDSS catalyst, ethanol, reflux | N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones | ajgreenchem.com |

| Ethyl (1,3-dioxocyclohexyl)-2-acetate | N-chlorosuccinimide, then acid-induced aromatization | 4-Hydroxybenzofuran-2-one | tandfonline.com |

| Thiazolidine-2,4-dione derivatives | Hydroquinone, chloroacetyl chloride, then sodium acetate | 1,4-phenylene bis(2-(5-(four-alkoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetate) | jmchemsci.com |

Intermediates in Pharmaceutical Scaffold Construction

The concept of molecular scaffolds is central to modern drug discovery, providing a framework for the systematic development of new therapeutic agents. rsc.orgnih.gov While specific examples detailing the use of this compound as an intermediate in pharmaceutical scaffold construction are not prevalent, the broader class of cyclohexane-1,3-diones is recognized for its utility in this area.

For example, a 2,4-(dioxocyclohexyl)propoxy (DCP) unit has been incorporated into probes designed to trap protein sulfenic acids, which are implicated in redox signaling and disease. nih.gov The synthesis of these probes highlights the ability to functionalize the dioxocyclohexyl core for specific biological applications. Furthermore, 2-(4-aminocyclohexyl)-ethyl acetate is a key intermediate in the synthesis of dopamine (B1211576) receptor ligands, which are important for treating a variety of psychiatric disorders. google.com The synthesis of this intermediate starts from 1,4-cyclohexanedione, a related dicarbonyl compound. google.com

The structural features of the dioxocyclohexyl moiety, including its potential for derivatization and its three-dimensional shape, make it an attractive scaffold for medicinal chemistry. The combination of different pharmacologically active fragments into a single molecule can lead to synergistic effects. nih.gov

Table 3: Dioxocyclohexyl-Related Structures in Medicinal Chemistry

| Derivative/Analog | Application | Target/Significance | Reference |

| 2,4-(Dioxocyclohexyl)propoxy (DCP) unit | Component of a probe for trapping protein sulfenic acids | Redox signaling, mitochondrial function | nih.gov |

| 2-(4-Aminocyclohexyl)-ethyl acetate | Intermediate for dopamine receptor ligands | Treatment of psychiatric disorders | google.com |

| N,N-Dimethyl-2-[(2,2,5,5-tetramethyl-4,6-dioxocyclohexyl)oxy]acetamide | Example of a scaffold in medicinal chemistry | Novel molecular frameworks | core.ac.uk |

Environmental and Degradation Studies Mechanistic Focus

Pathways of Environmental Transformation

Detailed studies on the environmental transformation of 2,4-Dioxocyclohexyl acetate (B1210297) are not currently found in peer-reviewed literature. Potential pathways of transformation, which would require experimental investigation, include hydrolysis, photolysis, and biodegradation.

Hydrolysis: The ester linkage in 2,4-Dioxocyclohexyl acetate is susceptible to hydrolysis, which would yield 2,4-dioxocyclohexanol and acetic acid. The rate of this reaction would be dependent on pH, temperature, and the presence of catalysts.

Photolysis: Direct or indirect photolysis in the presence of sunlight could contribute to the degradation of this compound in atmospheric or aquatic environments. Research would be needed to determine the wavelengths of light that the compound absorbs and the resulting breakdown products.

Biodegradation: The potential for microorganisms to degrade this compound is unknown. Studies would be required to identify microbial species capable of utilizing this compound as a carbon source and to elucidate the metabolic pathways involved. While general degradation of cyclohexanedione herbicides by biotic and abiotic processes has been noted, specific pathways for the acetate ester are not documented. mdpi.com

Interactive Data Table: Potential Environmental Transformation Pathways

| Transformation Pathway | Potential Products | Influencing Factors | Status of Research |

| Hydrolysis | 2,4-Dioxocyclohexanol, Acetic Acid | pH, Temperature | Not Studied |

| Photolysis | Unknown | Light Intensity, Wavelength | Not Studied |

| Biodegradation | Unknown | Microbial Population, Oxygen | Not Studied |

This table is based on theoretical pathways and requires experimental validation.

Mechanistic Aspects of Degradation Processes

The mechanistic details of the degradation processes for this compound have not been investigated. Research in this area would focus on the specific chemical reactions, intermediates, and final products associated with its breakdown in the environment.

For instance, the hydrolysis mechanism would likely involve the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group. The mechanisms of photolytic degradation would depend on the electronic structure of the molecule and the reactive species generated. Biodegradation mechanisms would involve specific enzymatic reactions, such as esterases to cleave the acetate group, followed by ring cleavage pathways for the 2,4-dioxocyclohexanol intermediate. The reactivity of (2,4-dioxocyclohexyl)acetate has been studied in the context of its reaction with cysteine sulfenic acid, but this does not provide information on its environmental degradation mechanisms. rsc.orgsemanticscholar.org

Interactive Data Table: Mechanistic Research Areas

| Degradation Process | Key Mechanistic Questions | Required Analytical Techniques | Status of Research |

| Hydrolysis | Reaction kinetics, pH dependence, activation energy | HPLC, GC-MS, NMR | Not Studied |

| Photolysis | Quantum yield, identification of photoproducts | UV-Vis Spectroscopy, Mass Spectrometry | Not Studied |

| Biodegradation | Identification of catabolic enzymes and genes, metabolic intermediates | Microbial culture, enzyme assays, genetic sequencing | Not Studied |

This table outlines necessary areas of future research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.